molecular formula C7H8ClNOS B2982620 1-chloro-3-(S-methylsulfonimidoyl)benzene CAS No. 22133-00-2

1-chloro-3-(S-methylsulfonimidoyl)benzene

Cat. No.: B2982620
CAS No.: 22133-00-2
M. Wt: 189.66
InChI Key: QULXQZIRHOOTOZ-UHFFFAOYSA-N
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Description

1-chloro-3-(S-methylsulfonimidoyl)benzene is a compound with the molecular formula C7H8ClNOS . It has an average mass of 189.663 Da and a monoisotopic mass of 189.001511 Da . This compound has various potential applications in scientific research and industry.


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom .


Physical and Chemical Properties Analysis

This compound has a boiling point of 265.5±33.0 C at 760 mmHg . More detailed physical and chemical properties such as melting point, density, and others could not be found from the available sources.

Scientific Research Applications

Friedel-Crafts Sulfonylation

  • Use in Ionic Liquids : 1-Butyl-3-methylimidazolium chloroaluminate ionic liquids have been used for Friedel-Crafts sulfonylation reactions of benzene and substituted benzenes, demonstrating enhanced reactivity and almost quantitative yields of diaryl sulfones. This highlights the potential of ionic liquids in facilitating sulfonylation reactions under ambient conditions (Nara, Harjani, & Salunkhe, 2001).

Catalysis in Organic Synthesis

  • Synthesis of Benzimidazole Derivatives : Sulfonic acid functionalized imidazolium salts, including those related to 1-chloro-3-(S-methylsulfonimidoyl)benzene, have been used as catalytic systems for synthesizing benzimidazole derivatives, showcasing their efficiency in organic synthesis (Khazaei et al., 2011).

Environmental Applications

  • Separation of Hydrocarbons : Studies have shown that certain ionic liquids can selectively remove benzene from its mixtures with hexane, suggesting applications in the separation of aromatic compounds from alkanes (Arce et al., 2007).

Fuel Cell Applications

  • Proton Exchange Membrane : New locally and densely sulfonated poly(ether sulfone)s, possibly related in structure to this compound, have been prepared for fuel cell applications. These materials showed promising properties like efficient proton conduction (Matsumoto, Higashihara, & Ueda, 2009).

Photocatalysis

  • Radical Relay Strategy : A radical relay strategy has been developed for the generation of methylsulfonyl-containing compounds, which could involve compounds structurally similar to this compound. This showcases the application in photocatalysis under mild conditions (Gong et al., 2019).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

(3-chlorophenyl)-imino-methyl-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNOS/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULXQZIRHOOTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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